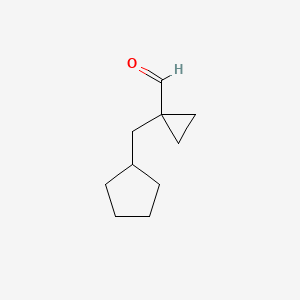

1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde

Description

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-(cyclopentylmethyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O/c11-8-10(5-6-10)7-9-3-1-2-4-9/h8-9H,1-7H2 |

InChI Key |

LZCVPDOBPSYKFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2(CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Cyclopropanation of Alkenes

A common route involves the cyclopropanation of an alkene precursor bearing the cyclopentylmethyl group. This method typically employs diazomethane or its safer equivalents in the presence of catalysts such as copper or rhodium complexes.

- Reagents: Diazomethane or methyl diazocyclopentane derivatives

- Catalyst: Rhodium(II) acetate or copper catalysts

- Solvent: Dichloromethane or other inert solvents

- Temperature: Room temperature to 0°C

- High regioselectivity

- Good stereocontrol

- Handling diazomethane requires caution due to toxicity

Cyclopropanation via Carbenoid Reagents

Alternatively, the use of halomethyl carbenoids, such as chloromethyl or bromomethyl derivatives, can facilitate cyclopropanation via Simmons–Smith or related reactions.

- Reagents: Dichlorocarbene generated in situ from chloroform and base

- Catalyst: Zinc or diiodomethane with diethyl zinc

- Solvent: Ether solvents like diethyl ether or tetrahydrofuran

- The Simmons–Smith reaction has been successfully employed to cyclopropanate cyclopentene derivatives bearing substituents, yielding the desired cyclopropane ring with high efficiency.

Functionalization of Cyclopropane Derivatives

Oxidation to Aldehyde

Once the cyclopropane ring bearing the cyclopentylmethyl substituent is formed, selective oxidation yields the aldehyde group at the appropriate position.

- Oxidation with selenium dioxide (SeO₂)

- Use of Dess–Martin periodinane

- Swern oxidation

- The oxidation of cyclopropane derivatives to aldehydes is well-documented, with Dess–Martin periodinane providing high yields under mild conditions, minimizing ring-opening or rearrangements.

Alternative Approaches

In some cases, the aldehyde functionality can be introduced via formylation of the cyclopropane ring using reagents such as paraformaldehyde under acidic or basic conditions, followed by purification.

Specific Patented Methodology

A notable patent (US6288297B1) describes an efficient process for preparing cyclopropyl acetylene via cyclopropanation of cyclopropane carboxaldehyde derivatives, which can be adapted for aldehyde formation in the target compound.

- Alkylation of cyclopropane carboxaldehyde with trichloroacetic acid derivatives

- Protection of hydroxyl groups

- Dehalogenation to form the aldehyde

- Non-aqueous solvents such as tetrahydrofuran

- Reaction temperatures around 5°C to room temperature

- Use of bases like sodium hydride or potassium tert-butoxide

- High yields (>90%) with scalable protocols suitable for industrial synthesis

Data Summary in Tabular Form

| Methodology | Reagents | Catalysts | Solvents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclopropanation via diazomethane | Diazomethane derivatives | Rhodium(II) acetate | Dichloromethane | Room temp, inert atmosphere | High regioselectivity | Toxic reagents, safety concerns |

| Simmons–Smith cyclopropanation | Dichlorocarbene, diethyl zinc | None | Ether solvents | 0°C to room temp | High efficiency | Reagent handling |

| Oxidation to aldehyde | Dess–Martin periodinane | None | Dichloromethane | Mild, room temp | High yield, mild conditions | Cost of reagents |

| Patent process (US6288297B1) | Trichloroacetic acid derivatives | Base catalysts | Tetrahydrofuran | 5°C to room temp | Industrial scalability | Multi-step process |

Research Findings and Considerations

- Selectivity and Yield: The choice of reagents and conditions significantly impacts the stereochemistry and yield. Rhodium-catalyzed cyclopropanation offers high selectivity, while the Simmons–Smith method is advantageous for large-scale synthesis.

- Safety and Environmental Impact: Safer reagents like diazocyclopentane derivatives and environmentally benign oxidation reagents are preferred.

- Scalability: Patented processes emphasize continuous flow techniques and cost-effective reagents for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nucleophiles

Major Products Formed

Oxidation: 1-(Cyclopentylmethyl)cyclopropane-1-carboxylic acid

Reduction: 1-(Cyclopentylmethyl)cyclopropane-1-methanol

Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines or thioacetals. The cyclopropane ring, due to its strained nature, can undergo ring-opening reactions, which can be exploited in synthetic transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde with structurally related cyclopropane carbaldehydes, highlighting key differences in substituents, molecular formulas, and molecular weights:

Notes:

- The cyclopentylmethyl group introduces significant steric bulk compared to smaller substituents like trifluoromethyl or chlorophenyl. This may influence solubility and reactivity .

Biological Activity

1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde is an organic compound notable for its unique structural features, which include a cyclopropane ring, a cyclopentyl group, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological molecules.

Structural Characteristics

- Molecular Formula : C10H16O

- Molecular Weight : 152.23 g/mol

- Physical State : Colorless to pale yellow liquid at room temperature.

The compound's structure contributes to its chemical reactivity, particularly due to the strain in the cyclopropane ring and the electrophilic nature of the aldehyde group. These characteristics suggest that it may interact with biological targets, potentially influencing enzyme activity or receptor binding .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Methylcyclopropane-1-carbaldehyde | C5H8O | Simpler structure with only one cyclopropane ring. |

| 1-Cyclopentylmethyl-cyclopropane-1-carbaldehyde | C10H16O | Similar cyclopropane structure but lacks methyl substituent on cyclopentyl group. |

| 2-Methylpropane | C5H12 | Aliphatic compound without cyclic structures; serves as a contrast to cyclic compounds. |

The unique combination of a cyclopropane ring, a cyclopentyl group, and an aldehyde functional group distinguishes this compound from other compounds. This complexity allows for diverse chemical reactivity and potential biological applications that are not present in simpler or different structural analogs .

Case Studies and Research Findings

Current literature lacks extensive case studies specifically addressing the biological activity of this compound. However, research into related compounds suggests several avenues for exploration:

- Enzyme Modulation : Studies on similar aldehydes indicate they may act as enzyme inhibitors or activators, providing a basis for further investigation into how this compound interacts with specific enzymes.

- Therapeutic Applications : The potential for this compound to serve as a precursor in drug synthesis highlights its relevance in pharmaceutical research. Investigations into its reactivity could lead to novel therapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for 1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde?

Methodological Answer:

A plausible synthetic route involves cyclopropanation of a cyclopentylmethyl-substituted precursor. For example, a Corey-Chaykovsky reaction using dimethylsulfoxonium methylide with a cyclopentylmethyl-substituted α,β-unsaturated aldehyde could yield the cyclopropane ring. Alternatively, cyclopropane-carbaldehyde derivatives can be synthesized via [2+1] cycloaddition reactions using carbene intermediates, as seen in analogous cyclopropane systems . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR are critical for confirming regioselectivity and purity.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H NMR to identify aldehyde proton (δ 9.5–10.5 ppm) and cyclopropane protons (δ 0.5–2.0 ppm, split due to ring strain). C NMR confirms the aldehyde carbon (δ ~190–200 ppm) and cyclopropane carbons (δ ~5–20 ppm) .

- IR Spectroscopy : Strong absorption at ~1700–1750 cm for the aldehyde carbonyl group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] or [M+Na] peaks.

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to minimize light-induced oxidation. The aldehyde group is prone to air oxidation, so stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w may be added. Avoid prolonged exposure to moisture, as cyclopropane rings can hydrolyze under acidic or basic conditions .

Advanced: How does the cyclopropane ring’s strain influence its reactivity in nucleophilic addition reactions?

Methodological Answer:

The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the aldehyde carbon, accelerating nucleophilic additions (e.g., Grignard or Wittig reactions). Computational studies (DFT calculations) can model transition states to predict regioselectivity. For example, steric effects from the cyclopentylmethyl group may direct nucleophiles to the less hindered face of the aldehyde . Contrasting experimental and computational data should be resolved by isotopic labeling or kinetic isotope effect studies.

Advanced: What strategies mitigate decomposition during reactions involving the aldehyde group?

Methodological Answer:

- Low-Temperature Conditions : Conduct reactions at –20°C to reduce thermal decomposition.

- Protecting Groups : Temporarily protect the aldehyde as a thioacetal or acetal before introducing reactive reagents.

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Contradictory reports on stability may arise from solvent polarity effects; polar aprotic solvents (e.g., DMF) stabilize the aldehyde but may accelerate side reactions.

Advanced: Are there catalytic systems that enhance its utility in multicomponent reactions (MCRs)?

Methodological Answer:

Palladium-catalyzed MCRs (e.g., carbonylative Sonogashira coupling) could incorporate the aldehyde into complex architectures. For cyclopropane stability, use mild catalysts like Pd(OAc)/Xantphos in THF at 60°C. Alternatively, organocatalysts (e.g., proline derivatives) enable asymmetric aldol reactions without metal leaching . Conflicting yields in literature may stem from catalyst loading optimization or competing ring-opening pathways.

Advanced: How can computational modeling predict its behavior in supramolecular assemblies?

Methodological Answer:

Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model steric interactions between the cyclopentylmethyl group and host molecules (e.g., cyclodextrins). Density Functional Theory (DFT) calculates binding energies in host-guest complexes. Validate predictions via X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Advanced: What analytical methods resolve contradictions in reported reaction yields?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, solvent, catalyst).

- Kinetic Profiling : Quench reactions at intervals and analyze via GC-MS or HPLC to identify side products.

- Cross-Validation : Compare results across labs using standardized reagents (e.g., Sigma-Aldrich’s cyclopropane derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.